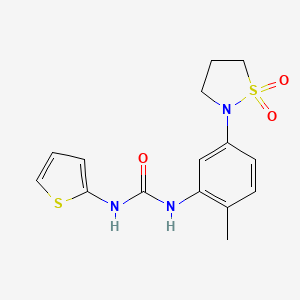

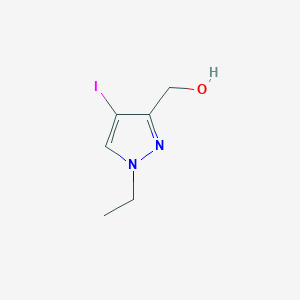

![molecular formula C26H30N4O3S B2877405 4-[5-(4-benzylpiperidin-1-yl)-4-cyano-1,3-oxazol-2-yl]-N,N-diethylbenzenesulfonamide CAS No. 941266-28-0](/img/structure/B2877405.png)

4-[5-(4-benzylpiperidin-1-yl)-4-cyano-1,3-oxazol-2-yl]-N,N-diethylbenzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound you’re asking about is a complex organic molecule that contains several functional groups, including a benzylpiperidine, a cyano group, an oxazole ring, and a benzenesulfonamide. These functional groups suggest that the compound could have interesting chemical and biological properties .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The benzylpiperidine and oxazole rings are likely to be planar, while the benzenesulfonamide group could introduce some steric hindrance .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, its solubility would depend on the balance of hydrophobic (benzylpiperidine) and hydrophilic (benzenesulfonamide) groups. Its melting and boiling points would depend on factors like the size and shape of the molecule, and the types of intermolecular forces present .Scientific Research Applications

Medicinal Chemistry and Pharmacology

Cyclooxygenase Inhibition

Research on sulfonamide derivatives has led to the identification of potent and selective cyclooxygenase-2 (COX-2) inhibitors. These compounds have been developed to treat conditions like rheumatoid arthritis, osteoarthritis, and acute pain by selectively inhibiting COX-2 while preserving COX-1 activity, thereby reducing gastrointestinal side effects associated with non-selective NSAIDs (Hashimoto et al., 2002).

Antimicrobial and Antifungal Activities

Novel sulfonamide derivatives have shown promising results as antibacterial and antifungal agents. For example, certain synthesized molecules have displayed significant inhibitory action against biofilms of Escherichia coli and Bacillus subtilis, as well as mild cytotoxicity, highlighting their potential in combating microbial infections (Abbasi et al., 2020).

Anticancer Potential

The synthesis and evaluation of aminothiazole-paeonol derivatives have unveiled compounds with high anticancer potential against human gastric adenocarcinoma (AGS cells) and human colorectal adenocarcinoma (HT-29 cells). Notably, certain derivatives demonstrated superior potency compared to standard treatments like 5-fluorouracil, indicating their promise as lead compounds in cancer therapy (Tsai et al., 2016).

Material Science

Polymer Synthesis

Active p-aminobenzenesulfonic acid derivatives have been utilized in the synthesis of poly(p-benzenesulfonamide), demonstrating the versatility of sulfonamide compounds in material science. These polymers exhibit solubility in polar aprotic solvents and aqueous sodium hydroxide, alongside moderate thermal stability, opening avenues for their application in various fields (Saegusa et al., 1987).

Mechanism of Action

Target of Action

The primary target of this compound is associated with the management of Alzheimer’s disease . It has been found to modulate different targets involved in the neurodegenerative cascade of Alzheimer’s disease . The compound acts as a monoamine releasing agent with selectivity for releasing dopamine versus serotonin . It is most efficacious as a releaser of norepinephrine .

Mode of Action

The compound interacts with its targets by preventing β-sheet aggregation and fibril formation . It inhibits acetylcholinesterase (AChE)-mediated Aβ fibrillogenesis via interaction with the AChE peripheral anionic site . Molecular docking and simulations studies indicate that these compounds could potentially bind to Aβ by inhibiting the toxic conformation of Aβ 1–42 and stabilizing the α-helical content .

Biochemical Pathways

The compound affects the biochemical pathways related to Alzheimer’s disease. It interferes with the rate of peptide nucleation, leading to short fibrillar aggregates . It also exerts neuroprotective action on SH-SY5Y cells towards Aβ and H2O2-mediated cell death and oxidative injury by inhibiting ROS generation .

Pharmacokinetics

It is known that the compound has a fast onset of action and a short duration . It also functions as a monoamine oxidase inhibitor (MAOI) with preference for MAO-A .

Result of Action

The compound exerts neuroprotective action on SH-SY5Y cells towards Aβ and H2O2-mediated cell death and oxidative injury by inhibiting ROS generation . Moreover, administration of the compound significantly reversed scopolamine-induced neurobehavioral, biochemical, neurochemical, and histopathological changes in a manner comparable to the standard drug donepezil .

Future Directions

properties

IUPAC Name |

4-[5-(4-benzylpiperidin-1-yl)-4-cyano-1,3-oxazol-2-yl]-N,N-diethylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H30N4O3S/c1-3-30(4-2)34(31,32)23-12-10-22(11-13-23)25-28-24(19-27)26(33-25)29-16-14-21(15-17-29)18-20-8-6-5-7-9-20/h5-13,21H,3-4,14-18H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBUSNUPPIJIOKD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C2=NC(=C(O2)N3CCC(CC3)CC4=CC=CC=C4)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H30N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

478.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[5-(4-benzylpiperidin-1-yl)-4-cyano-1,3-oxazol-2-yl]-N,N-diethylbenzenesulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,2-Dimethyl-3-[2-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B2877322.png)

![Methyl 4-[(4-methylphenyl)sulfonyl]-3-[(2-thienylcarbonyl)amino]benzenecarboxylate](/img/structure/B2877323.png)

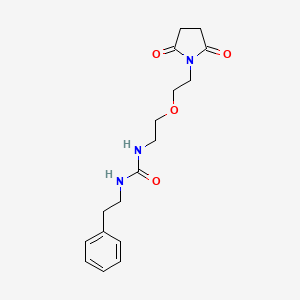

![N-[3-(5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3-yl)phenyl]acetamide](/img/structure/B2877327.png)

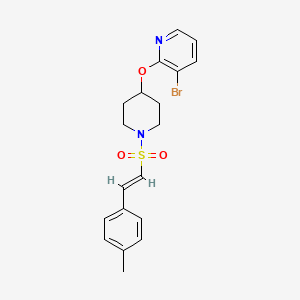

![4-[(6-chloro-5-methylpyridin-3-yl)sulfonyl]-1,3-dimethyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine](/img/structure/B2877328.png)

![2-Bromo-N-[cyano-(2-fluorophenyl)methyl]benzamide](/img/structure/B2877330.png)

![N-cyclohexyl-2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/no-structure.png)

![N-[2-(2-furyl)-2-(2-thienylsulfonyl)ethyl]-N'-(3-methoxybenzyl)ethanediamide](/img/structure/B2877339.png)

![[(2-Phenylethyl)carbamoyl]methyl 3,4-dimethylbenzoate](/img/structure/B2877341.png)

![1-benzyl-N-(2-methoxy-5-methylphenyl)-7-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2877345.png)